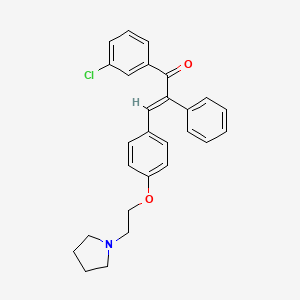
Acrylophenone, 3'-chloro-2,3-diphenyl-4'-(2-(1-pyrrolidinyl)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- is an organic compound with a complex structure that includes phenyl, chloro, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- typically involves multiple steps. One common method includes the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This process can be further modified to introduce the chloro and pyrrolidinyl groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions followed by additional steps to introduce the specific functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.
Scientific Research Applications
Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of certain resins and polymers.
Mechanism of Action
The mechanism of action of Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Acrylophenone: A simpler compound with similar structural features but lacking the chloro and pyrrolidinyl groups.
Chalcone: Another related compound with a similar backbone but different functional groups.
Uniqueness
Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24845-22-5 |
|---|---|
Molecular Formula |
C27H26ClNO2 |
Molecular Weight |
432.0 g/mol |
IUPAC Name |
(E)-1-(3-chlorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H26ClNO2/c28-24-10-6-9-23(20-24)27(30)26(22-7-2-1-3-8-22)19-21-11-13-25(14-12-21)31-18-17-29-15-4-5-16-29/h1-3,6-14,19-20H,4-5,15-18H2/b26-19+ |
InChI Key |
LBQLAZYELRMMAE-LGUFXXKBSA-N |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
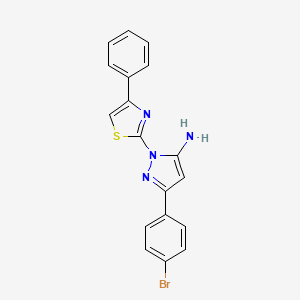
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)

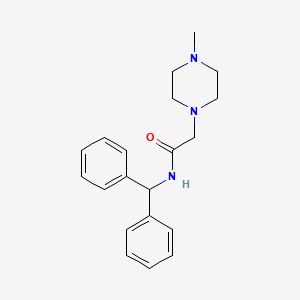
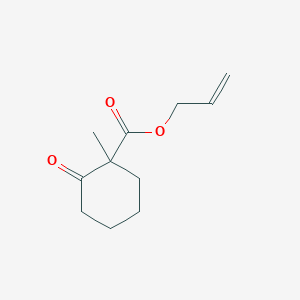
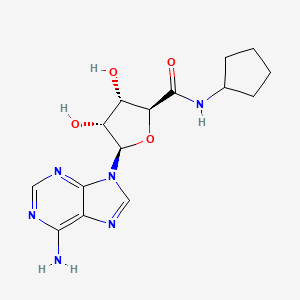

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
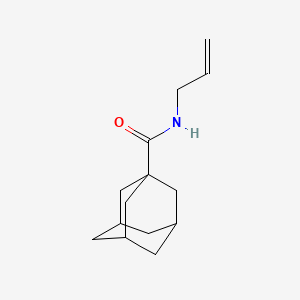
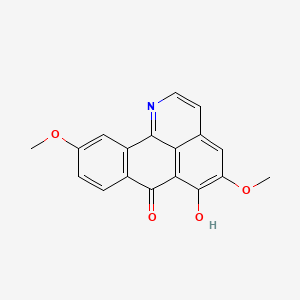
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
